molecular formula C6H4BrN3 B154982 3-(3-Bromo-3H-diazirin-3-yl)pyridine CAS No. 127458-80-4

3-(3-Bromo-3H-diazirin-3-yl)pyridine

Cat. No.: B154982
CAS No.: 127458-80-4
M. Wt: 198.02 g/mol
InChI Key: YXVGTYSFDDCEEH-UHFFFAOYSA-N
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Description

3-(3-Bromo-3H-diazirin-3-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a brominated diazirine moiety. Diazirines are three-membered rings containing two nitrogen atoms and one carbon atom, widely used in photoaffinity labeling due to their ability to generate reactive carbenes upon UV irradiation . This compound is structurally related to other diazirine derivatives, such as 3-trifluoromethyl-3-phenyldiazirine (TPD), but distinguishes itself through its pyridine backbone and bromo substitution pattern .

Properties

CAS No.

127458-80-4

Molecular Formula

C6H4BrN3

Molecular Weight

198.02 g/mol

IUPAC Name

3-(3-bromodiazirin-3-yl)pyridine

InChI

InChI=1S/C6H4BrN3/c7-6(9-10-6)5-2-1-3-8-4-5/h1-4H

InChI Key

YXVGTYSFDDCEEH-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C2(N=N2)Br

Canonical SMILES

C1=CC(=CN=C1)C2(N=N2)Br

Synonyms

Pyridine, 3-(3-bromo-3H-diazirin-3-yl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diazirine Derivatives with Aromatic Backbones

3-Trifluoromethyl-3-phenyldiazirine (TPD)
  • Structure : Phenyl ring substituted with trifluoromethyl-diazirine.
  • Key Properties: Rapid photolysis at 350 nm, yielding 65% carbene and 35% diazo isomer . High stability in acidic/basic conditions (1 M HCl/NaOH) and at 75°C for 30 minutes . Reactivity: Carbene undergoes OH insertion (>95% yield in methanol) and CH insertion (~50% in cyclohexane) .
  • The bromine substituent could reduce stability relative to TPD’s trifluoromethyl group, which is electron-withdrawing and stabilizes the diazirine ring .
3-(3H-Diazirin-3-yl)pyridine (CAS 56752-26-2)
  • Structure : Pyridine substituted with an unmodified diazirine ring.
  • Key Properties: Synthesized via routes involving Mitsunobu or Suzuki couplings (similar to ), but lacks bromine .
  • Comparison :
    • The absence of bromine in this compound likely results in lower electrophilicity and different photolytic behavior compared to the brominated analog.
3-Bromo-5-chloro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine (CAS 2231674-78-3)
  • Structure : Pyridine with bromo, chloro, and trifluoromethyl-diazirine substituents .
  • Key Properties: Multiple halogen substitutions enhance steric and electronic complexity.
  • Comparison :
    • The trifluoromethyl group may confer greater stability than the bromo-diazirine derivative, while chloro and bromo substituents could influence solubility and reactivity .

Pyridine-Based Compounds with Bioactive Substituents

3-(Piperidin-4-ylmethoxy)pyridine LSD1 Inhibitors
  • Structure : Pyridine core with piperidinylmethoxy substituents (e.g., compound 17, Ki = 29 nM) .
  • Key Properties: High selectivity (>160-fold) over monoamine oxidases (MAOs) due to pyridine’s role in binding interactions . SAR studies show that replacing pyridine with benzene reduces potency by 170-fold, highlighting the pyridine core’s importance .

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